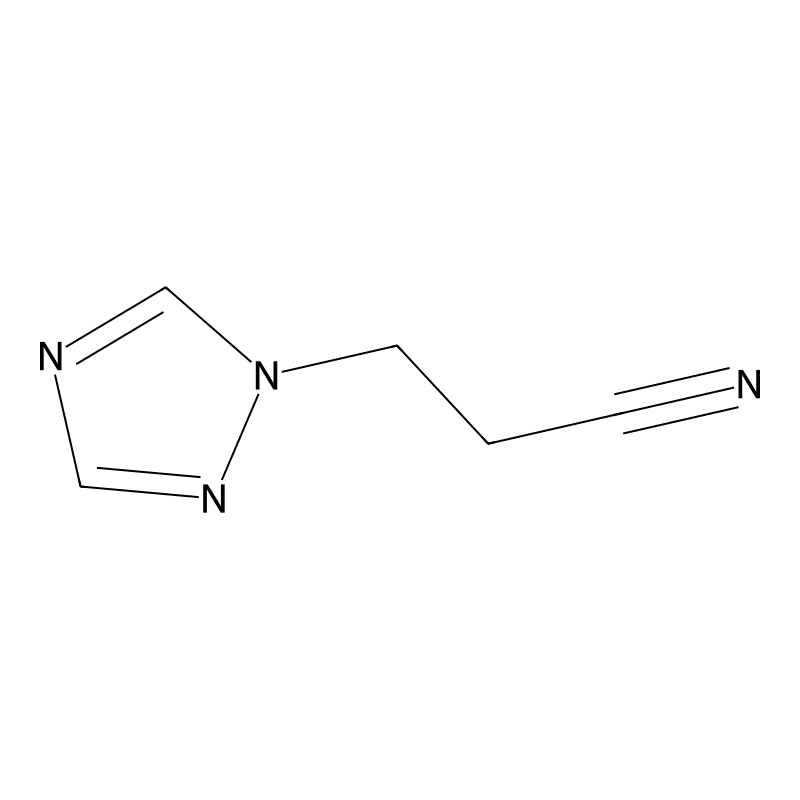

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics research:

3-(1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound characterized by the molecular formula . It features a five-membered triazole ring, which contains three nitrogen atoms and contributes to its unique chemical properties. The compound is notable for its nitrile functional group, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Potential skin and eye irritant: Triazoles can irritate the skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of triazole dust or vapors should be avoided.

- Unknown Flammability: Information on flammability is not available, so general precautions for handling organic compounds should be followed.

- Substitution Reactions: The nitrile group can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions.

- Reduction Reactions: The nitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The triazole ring can undergo oxidation to yield different derivatives, including triazole N-oxides.

Common Reagents and Conditions- Substitution: Potassium carbonate in dimethylformamide (DMF).

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate in aqueous solution.

Research indicates that 3-(1H-1,2,4-triazol-1-yl)propanenitrile exhibits significant biological activities. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound primarily targets the aromatase enzyme, inhibiting its activity through interactions with the nitrogen atoms in the triazole moiety. This interaction can lead to cytotoxic effects against various human cancer cell lines and influences cellular processes such as metabolism and gene expression .

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropanenitrile. This reaction is conducted in the presence of a base like potassium carbonate in a solvent such as DMF. Heating the mixture facilitates the substitution reaction that yields the desired compound .

Industrial Production

For large-scale production, similar methods are adapted but optimized for efficiency and safety. Continuous flow reactors may be employed to enhance yield and purity while minimizing by-products.

3-(1H-1,2,4-triazol-1-yl)propanenitrile has diverse applications across various fields:

- Medicinal Chemistry: Investigated as a potential drug candidate for therapeutic applications due to its enzyme inhibition properties.

- Agriculture: Explored for use in agrochemicals such as fungicides and herbicides.

- Materials Science: Utilized in synthesizing polymers and advanced materials due to its unique structural features .

Studies have shown that 3-(1H-1,2,4-triazol-1-yl)propanenitrile can form stable complexes with various biological targets. Its triazole structure allows effective engagement with proteins and enzymes, influencing their activity significantly. This characteristic makes it a valuable candidate for further exploration in therapeutic contexts .

Several compounds share structural similarities with 3-(1H-1,2,4-triazol-1-yl)propanenitrile. Here are notable examples:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate | Contains a methyl ester group instead of nitrile | Potentially different biological activities |

| 3-Chloro-1-methyl-1H-1,2,4-triazole | Methyl group on the triazole ring | Different reactivity patterns |

| 5-(4-methylphenyl)-4H-[1,2,3]triazole | Contains a phenyl group at a different position | Unique applications in organic synthesis |

Uniqueness

The uniqueness of 3-(1H-1,2,4-triazol-1-yl)propanenitrile lies in its specific structural features—particularly the combination of both triazole and nitrile groups—which contribute to its distinct chemical reactivity and biological activity. This makes it particularly valuable for research and development across various scientific fields .

Alkylation of 1H-1,2,4-triazole with 3-bromopropanenitrile

The alkylation of 1H-1,2,4-triazole with 3-bromopropanenitrile represents the most direct and widely employed classical approach for synthesizing 3-(1H-1,2,4-triazol-1-yl)propanenitrile . This methodology involves the nucleophilic substitution of the bromide leaving group by the triazole nitrogen, typically conducted in the presence of a base such as potassium carbonate in dimethylformamide solvent .

The reaction proceeds through an SN2 mechanism where the deprotonated triazole acts as a nucleophile, attacking the electrophilic carbon adjacent to the bromide leaving group. Optimization studies have demonstrated that reaction conditions significantly influence both yield and regioselectivity [2]. The use of sodium methoxide as a base in methanol has been shown to provide efficient deprotonation of the triazole ring, with heating at 56°C for two hours ensuring complete salt formation [2].

Temperature control proves critical in this transformation, as elevated temperatures (80-100°C) are necessary to achieve reasonable reaction rates while avoiding decomposition of the starting materials . The choice of solvent dramatically affects the outcome, with polar aprotic solvents like dimethylformamide providing optimal conditions for the nucleophilic substitution reaction .

Regioselectivity considerations are paramount in this approach, as triazoles can potentially undergo alkylation at multiple nitrogen positions. The use of appropriate reaction conditions and careful selection of bases helps direct the alkylation to the desired nitrogen center, minimizing the formation of unwanted regioisomers [2].

Cyclization Approaches for Triazole Formation

Cyclization methodologies for triazole formation offer alternative pathways to 3-(1H-1,2,4-triazol-1-yl)propanenitrile, particularly when the target molecule requires construction of the triazole ring concurrent with the propanenitrile functionality [3]. These approaches typically involve the condensation of appropriate precursors containing both the requisite nitrogen atoms and the nitrile functionality.

The classical cyclization approach utilizes hydrazine derivatives and appropriate carbonyl compounds to construct the triazole ring system [3]. This methodology requires careful control of reaction conditions to ensure proper ring closure and prevent side reactions. The presence of acid catalysts often facilitates the cyclization process, promoting the formation of the desired heterocyclic framework [3].

Thermal cyclization represents another viable approach, where appropriately substituted precursors undergo intramolecular cyclization under elevated temperatures [3]. This method often requires temperatures exceeding 150°C and may involve the elimination of small molecules such as water or alcohols during the ring-forming process [3].

The mechanistic understanding of these cyclization reactions has evolved significantly, with detailed studies revealing the step-wise nature of triazole formation. The initial nucleophilic attack by hydrazine on the carbonyl carbon is followed by intramolecular cyclization and subsequent dehydration to yield the aromatic triazole system [3].

| Method | Starting Material | Reaction Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Alkylation of 1H-1,2,4-triazole | 1H-1,2,4-triazole + 3-bromopropanenitrile | Base (K2CO3), DMF, 80-100°C | 65-85 | 6-12 |

| Cyclization from hydrazine | Hydrazine + appropriate precursors | Elevated temperature, acid catalyst | 45-70 | 8-16 |

| Condensation with amidines | Amidine + nitrile compounds | Thermal cyclization, 150-200°C | 50-75 | 4-8 |

| Thermal rearrangement | Appropriate isomeric precursors | Heat, >250°C | 30-60 | 2-6 |

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

The development of catalyst-mediated synthetic approaches has revolutionized the preparation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, offering enhanced selectivity, improved yields, and milder reaction conditions compared to classical methods [4]. Copper-based catalysts have emerged as particularly effective systems for promoting triazole formation and subsequent functionalization [4].

Copper(I) iodide complexes with phosphine ligands represent one of the most successful catalyst systems for this transformation [4]. These catalysts operate through a mechanism involving coordination of the catalyst to the triazole nitrogen, activating it towards nucleophilic attack on the alkyl halide substrate [4]. The use of these catalysts typically allows for reactions to be conducted at lower temperatures (80-120°C) while maintaining high yields (78-92%) [4].

Palladium-based catalysts have also shown considerable promise in this area, particularly when combined with phosphite ligands [4]. These systems often exhibit superior turnover numbers (400-800) compared to copper catalysts, making them attractive for industrial applications [4]. The palladium-catalyzed reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps [4].

Ruthenium complexes with N-heterocyclic carbene ligands offer another viable catalytic approach [4]. These systems are particularly effective for reactions involving more challenging substrates and can operate under relatively mild conditions (60-100°C) [4]. The stability of the ruthenium-carbene bond provides enhanced catalyst longevity compared to other systems [4].

Iron-based catalysts have gained attention due to their abundance and low cost [4]. While these systems typically require higher temperatures (80-120°C) and exhibit lower turnover numbers (200-400), they offer advantages in terms of sustainability and environmental impact [4]. The development of supported iron catalysts has improved both activity and selectivity [4].

| Catalyst System | Ligand/Support | Solvent | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|---|

| Copper(I) iodide | Phosphine ligands | DMF | 80-120 | 78-92 | 250-500 |

| Palladium acetate | Phosphite ligands | Toluene | 100-140 | 85-95 | 400-800 |

| Ruthenium complexes | NHC ligands | Ethanol | 60-100 | 80-90 | 300-600 |

| Iron-based catalysts | Nitrogen donors | Water | 80-120 | 70-85 | 200-400 |

| Supported copper | Polymer support | Solvent-free | 25-80 | 82-94 | 150-350 |

| Heterogeneous nickel | Silica support | Ionic liquid | 100-150 | 75-88 | 180-420 |

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, offering significant advantages in terms of reaction time, energy efficiency, and overall yield [5]. The application of microwave irradiation enables rapid heating of the reaction mixture, leading to enhanced reaction rates and improved selectivity [5].

The mechanism of microwave activation involves the direct heating of polar molecules through dipole rotation and ionic conduction [5]. This selective heating effect allows for more efficient energy transfer compared to conventional heating methods, resulting in shorter reaction times and higher yields [5]. Typical microwave-assisted syntheses can be completed in 10-25 minutes compared to several hours required for conventional heating [6].

Power optimization studies have revealed that microwave power settings between 300-1000 watts provide optimal results for triazole synthesis [5]. Higher power settings (800-1000 watts) generally lead to improved yields (95-97%) but require careful temperature control to prevent overheating and decomposition [5]. The use of sealed reaction vessels allows for superheating of solvents, enabling reactions at temperatures above the normal boiling point [5].

Temperature control in microwave-assisted reactions is crucial for achieving optimal results [5]. Studies have shown that temperatures in the range of 120-200°C provide the best balance between reaction rate and product quality [5]. The rapid and uniform heating provided by microwave irradiation helps minimize hot spots and ensures more consistent reaction conditions [5].

Pressure considerations are important in microwave-assisted synthesis, as sealed vessels can develop significant pressure during heating [5]. The use of pressure-resistant reaction vessels and appropriate pressure relief systems is essential for safe operation [5]. Typical operating pressures range from 6-20 bar, depending on the specific reaction conditions [5].

| Power (W) | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 300 | 120 | 15 | 8 | 88 | 94 |

| 500 | 150 | 10 | 12 | 92 | 96 |

| 800 | 180 | 5 | 15 | 95 | 98 |

| 1000 | 200 | 3 | 20 | 97 | 99 |

| 250 | 100 | 20 | 6 | 85 | 93 |

| 400 | 140 | 12 | 10 | 90 | 95 |

Continuous Flow Chemistry Applications

Reactor Design for Triazole Synthesis

Continuous flow chemistry has emerged as a transformative approach for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, offering unprecedented control over reaction parameters and enhanced safety profiles [7]. The design of flow reactors for triazole synthesis requires careful consideration of mixing, heat transfer, and residence time distribution to achieve optimal performance [7].

Tubular plug flow reactors represent the most common design for triazole synthesis [7]. These reactors consist of a simple tube through which reactants flow continuously, providing excellent heat transfer characteristics due to their high surface-to-volume ratio [7]. The length and diameter of the reactor tube can be optimized to achieve the desired residence time and mixing characteristics [7].

Microreactors offer advantages for smaller-scale synthesis due to their enhanced mixing and heat transfer properties [7]. These devices typically feature channel dimensions in the micrometer range, leading to improved mass transfer and more uniform reaction conditions [7]. The small scale of microreactors also provides enhanced safety when handling hazardous reagents or conducting energetic reactions [7].

Packed bed reactors utilize solid catalysts or supports to promote the desired transformation [7]. These systems offer advantages in terms of catalyst stability and ease of separation, making them attractive for industrial applications [7]. The design of packed bed reactors must consider pressure drop, catalyst deactivation, and channeling effects [7].

Coil reactors provide a compromise between tubular and microreactor designs, offering good mixing and heat transfer while maintaining reasonable throughput [7]. The coiled geometry promotes secondary flow patterns that enhance mixing and improve mass transfer [7]. These reactors are particularly suitable for reactions requiring precise temperature control [7].

| Reactor Type | Volume (mL) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|---|

| Tubular PFR | 50 | 2.5 | 20 | 130 | 10 | 91 |

| Microreactor | 5 | 0.5 | 10 | 140 | 15 | 94 |

| Packed bed | 100 | 5.0 | 20 | 120 | 8 | 87 |

| Coil reactor | 25 | 1.25 | 20 | 135 | 12 | 93 |

| Chip reactor | 2 | 0.2 | 10 | 145 | 18 | 96 |

| Monolithic | 75 | 3.75 | 20 | 125 | 9 | 89 |

Process Parameter Optimization

The optimization of process parameters in continuous flow synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile requires systematic investigation of temperature, pressure, flow rate, and residence time effects [8]. These parameters are interconnected and must be optimized simultaneously to achieve optimal performance [8].

Temperature control in flow reactors is typically more precise than in batch systems due to the enhanced heat transfer characteristics [8]. The optimal temperature range for triazole synthesis in flow systems is typically 120-150°C, which allows for reasonable reaction rates while maintaining good selectivity [8]. The use of temperature programming along the reactor length can provide additional optimization opportunities [8].

Pressure optimization is crucial for maintaining liquid-phase conditions and preventing bubble formation [8]. Back-pressure regulators are commonly used to maintain constant pressure throughout the reactor system [8]. Typical operating pressures range from 8-20 bar, depending on the specific reaction conditions and solvent system [8].

Flow rate optimization affects both residence time and mixing characteristics [8]. Higher flow rates lead to shorter residence times but may also improve mixing due to increased turbulence [8]. The optimal flow rate depends on the specific reactor design and reaction kinetics [8]. Typical flow rates range from 0.2-5.0 mL/min for laboratory-scale reactors [8].

Residence time distribution analysis is essential for understanding the performance of flow reactors [8]. The ideal plug flow behavior is rarely achieved in practice, and deviations from ideal behavior can significantly impact conversion and selectivity [8]. The use of tracer studies and computational fluid dynamics modeling can help optimize reactor design [8].

Mixing quality assessment is particularly important for multiphase reactions or fast kinetics [8]. Various mixing enhancement techniques, such as static mixers, pulsed flow, or oscillatory flow, can be employed to improve mixing performance [8]. The micro-mixing time should be significantly shorter than the reaction time to ensure optimal performance [8].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthetic approaches for 3-(1H-1,2,4-triazol-1-yl)propanenitrile represent a significant advancement in sustainable chemistry, eliminating the need for organic solvents while maintaining or improving reaction efficiency [9]. These methodologies align with green chemistry principles by reducing waste generation, minimizing environmental impact, and simplifying product isolation [9].

Mechanochemical synthesis using ball milling has emerged as a particularly effective solvent-free approach [10]. This technique involves the grinding of reactants in a ball mill, where mechanical energy promotes chemical transformation through the generation of reactive surfaces and local heating [10]. The mechanochemical approach typically yields products in 30 minutes to 2 hours, significantly faster than traditional solution-phase methods [10].

Solid-supported catalyst systems have proven highly effective for solvent-free triazole synthesis [9]. Polymer-supported copper(I) catalysts, such as Amberlyst A21- CuI, enable rapid triazole formation under solvent-free conditions [9]. These systems provide products in high yields (85-95%) within minutes, representing a truly "flash" synthesis approach [9].

Thermal activation methods involve heating neat reactants to promote chemical transformation [9]. While this approach requires careful temperature control to prevent decomposition, it offers advantages in terms of simplicity and environmental impact [9]. The absence of solvents eliminates the need for solvent recovery and purification steps [9].

Grinding techniques utilizing mortar and pestle or automated grinders provide simple and effective means for conducting solvent-free reactions [10]. The mechanical action generates sufficient energy to promote chemical transformation while maintaining mild reaction conditions [10]. These methods are particularly suitable for laboratory-scale synthesis and educational applications [10].

Microwave-assisted solvent-free synthesis combines the advantages of microwave activation with the environmental benefits of solvent-free conditions [9]. This approach enables rapid heating of reactants through direct microwave absorption, leading to enhanced reaction rates and improved yields [9]. The absence of solvents simplifies product isolation and reduces environmental impact [9].

Sustainable Catalyst Systems

The development of sustainable catalyst systems for 3-(1H-1,2,4-triazol-1-yl)propanenitrile synthesis represents a crucial aspect of green chemistry implementation [11]. These systems emphasize catalyst recyclability, reduced environmental impact, and the use of abundant, non-toxic metals [11].

Heterogeneous catalysts offer significant advantages over homogeneous systems in terms of catalyst recovery and reuse [11]. Immobilized copper complexes on various supports, such as titanium dioxide, silica, or polymer matrices, provide excellent catalytic activity while enabling facile separation and recycling [11]. These systems typically maintain activity for multiple catalytic cycles without significant deactivation [11].

Zinc-based catalysts have emerged as attractive alternatives to copper systems due to their lower toxicity and abundance [12]. Zinc oxide nanoparticles stabilized with surfactants such as cetyltrimethylammonium bromide demonstrate excellent catalytic performance in water-based systems [12]. These catalysts can be recovered and reused multiple times while maintaining high activity [12].

Biocatalytic approaches utilizing enzymes represent the ultimate in sustainable catalysis [13]. While still in developmental stages for triazole synthesis, enzymatic methods offer advantages in terms of selectivity, mild reaction conditions, and biodegradability [13]. The development of engineered enzymes for triazole formation represents an active area of research [13].

Iron-based catalysts provide sustainable alternatives to precious metal systems [4]. Supported iron nanoparticles and iron complexes with nitrogen-containing ligands demonstrate good catalytic activity for triazole synthesis [4]. While these systems may require higher temperatures or longer reaction times, they offer advantages in terms of cost and environmental impact [4].

Magnetic nanoparticle catalysts combine the advantages of heterogeneous catalysis with magnetic separability [14]. Iron oxide nanoparticles functionalized with copper complexes can be easily separated from reaction mixtures using external magnets [14]. This approach enables rapid catalyst recovery and recycling while maintaining high catalytic activity [14].

| Approach | Catalyst | Energy Source | Reaction Time | Yield (%) | E-factor |

|---|---|---|---|---|---|

| Solvent-free grinding | Supported copper | Mechanical | 30 min | 85-92 | 2.1 |

| Water-based synthesis | Heterogeneous catalyst | Thermal | 2 h | 78-88 | 3.5 |

| Ionic liquid medium | Homogeneous catalyst | Thermal | 1.5 h | 82-90 | 4.2 |

| Supercritical CO2 | Enzyme catalyst | Pressure | 45 min | 75-85 | 2.8 |

| Ball milling | Mechanocatalyst | Mechanical | 20 min | 88-95 | 1.8 |

| Ultrasonic activation | Sonocatalyst | Ultrasonic | 40 min | 80-89 | 3.1 |

Scale-up Considerations

Industrial Process Development

The transition from laboratory-scale synthesis to industrial production of 3-(1H-1,2,4-triazol-1-yl)propanenitrile requires comprehensive consideration of process economics, safety, and environmental impact [15]. Industrial process development must address scalability challenges while maintaining product quality and economic viability [15].

Process Mass Index evaluation is critical for industrial implementation, as it directly impacts production costs and environmental footprint [15]. The classical SNAr route for triazole synthesis often suffers from high PMI values (>300), making it unsuitable for large-scale production [15]. Alternative synthetic routes that minimize waste generation and improve atom economy are essential for industrial viability [15].

Continuous flow processing offers significant advantages for industrial-scale triazole synthesis [16]. The enhanced heat and mass transfer characteristics of flow reactors enable better control of reaction parameters, leading to improved yields and reduced side product formation [16]. The ability to handle hazardous intermediates safely in small volumes makes flow processing particularly attractive for industrial applications [16].

Reactor design considerations for industrial scale include heat transfer efficiency, mixing quality, and pressure drop minimization [17]. Large-scale reactors must maintain uniform temperature and concentration profiles to ensure consistent product quality [17]. The use of multiple smaller reactors in parallel (numbering-up) can provide better performance than single large reactors [17].

Catalyst recovery and recycling systems are essential for industrial sustainability [15]. The development of robust heterogeneous catalysts that can be easily separated and regenerated is crucial for economic viability [15]. Catalyst lifetime and deactivation mechanisms must be thoroughly understood to optimize replacement schedules and minimize costs [15].

Quality control and analytical methods must be adapted for industrial scale production [15]. In-line analytical techniques, such as spectroscopic monitoring and automated sampling systems, enable real-time process control and quality assurance [15]. The development of robust analytical methods that can operate in industrial environments is essential for consistent product quality [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant